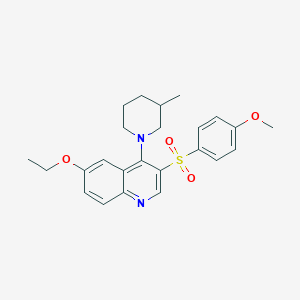

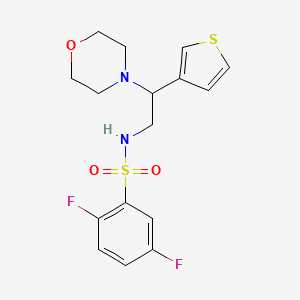

6-Ethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

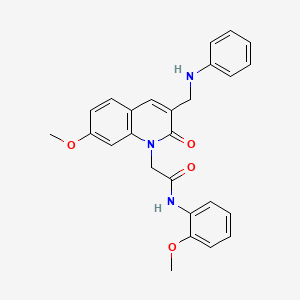

6-Ethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, also known as E-4031, is a quinoline derivative that has been extensively studied for its potential use as a pharmacological tool in scientific research. E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac muscle cells, and its mechanism of action has been widely investigated in both in vitro and in vivo experiments.

Applications De Recherche Scientifique

Fluorescence in Biological Studies

One of the primary applications of quinoline derivatives in scientific research is as fluorescent agents for biological studies. For example, the synthesis of Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorophores, employs quinoline derivatives. These compounds are significant for studying biological zinc(II) due to their fluorescence properties. The process involves demethylation and reactions with ethyl bromoacetate, highlighting the utility of quinoline compounds in creating sensitive and specific probes for zinc in biological systems (Mahadevan et al., 1996).

Antibacterial Agents

Another critical area of research is the development of antibacterial agents. Quinoline derivatives have been synthesized and evaluated for their effectiveness against bacteria. For instance, novel quinoxaline sulfonamides were synthesized from 2-(4-methoxyphenyl)-quinoxaline and demonstrated antibacterial activities against Staphylococcus spp. and Escherichia coli. This research underscores the potential of quinoline compounds as a basis for new antibacterial treatments, showcasing their importance in addressing antibiotic resistance (Alavi et al., 2017).

Antitumor Activity

Quinoline derivatives are also being explored for their antitumor properties. For instance, fused tri- and tetracyclic quinolines with specific side chains have been synthesized and investigated for their DNA intercalative properties, cytotoxicity, and antitumor activity against P388 leukemia. The ability of these compounds to induce topoisomerase II-dependent DNA cleavage suggests a promising avenue for cancer treatment research, highlighting the versatility of quinoline compounds in medicinal chemistry (Yamato et al., 1989).

Antituberculosis Agents

In the fight against tuberculosis, quinoxaline-2-carboxylate 1,4-dioxide derivatives, a class of quinoline derivatives, have been synthesized and assessed for their in vitro antituberculosis activity. These compounds have shown activity against Mycobacterium tuberculosis, including drug-resistant strains, with variations in the substituents on the quinoxaline nucleus significantly affecting their efficacy. This research points to the potential of quinoline derivatives in developing new treatments for tuberculosis, a critical global health challenge (Jaso et al., 2005).

Propriétés

IUPAC Name |

6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4S/c1-4-30-19-9-12-22-21(14-19)24(26-13-5-6-17(2)16-26)23(15-25-22)31(27,28)20-10-7-18(29-3)8-11-20/h7-12,14-15,17H,4-6,13,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWNAXYYNVVJGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCC(C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)